molecular formula C6H10O4S B153541 1,1-dioxothiane-4-carboxylic acid CAS No. 64096-87-3

1,1-dioxothiane-4-carboxylic acid

Cat. No.: B153541
CAS No.: 64096-87-3
M. Wt: 178.21 g/mol
InChI Key: RPJRJUVGGDVVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-dioxothiane-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H10O4S. It is known for its unique structure, which includes a six-membered ring containing sulfur and oxygen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxothiane-4-carboxylic acid typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced oxidation techniques and catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1,1-Dioxothiane-4-carboxylic acid is employed in several scientific research areas:

Organic Synthesis

This compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for diverse chemical modifications, leading to various derivatives that can be utilized in further reactions.

Biological Research

Research has indicated potential antimicrobial and anticancer properties of this compound:

  • Antimicrobial Activity: Studies have shown that modifications to the carboxylic acid group enhance the compound's ability to penetrate bacterial membranes, increasing its effectiveness against Gram-positive bacteria.
  • Anticancer Activity: In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells. For instance, it showed an IC50 value of 3.5 µM against MCF-7 breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase .

Medicinal Chemistry

The compound is explored for its potential in drug development due to its reactivity and biological activity. Its ability to inhibit thioredoxin reductase (TrxR), an enzyme crucial for maintaining redox balance in cells, positions it as a candidate for further investigation in cancer therapy .

Industrial Applications

In industrial contexts, this compound is utilized in:

  • Polymer Production: It acts as a precursor in synthesizing various polymers.
  • Nanomaterials: The compound's unique structure allows for its incorporation into nanomaterials, enhancing their properties.
  • Catalysis: It serves as a catalyst in various chemical reactions, improving reaction efficiencies and yields .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various derivatives of dioxothiane compounds. Findings indicated that derivatives with enhanced lipophilicity exhibited significantly higher inhibition rates against Gram-positive bacteria due to improved membrane penetration .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis via mitochondrial pathways and a notable reduction in tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of 1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxothiane-4-carboxylic acid is unique due to its combination of a six-membered ring with sulfur and oxygen atoms, along with the 1,1-dioxide functional group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

1,1-Dioxothiane-4-carboxylic acid is an organic compound featuring a thiane ring with a carboxylic acid group and two oxygen atoms attached to sulfur. This unique structure positions it as a compound of interest in various biological and medicinal research contexts, particularly for its potential antimicrobial and anticancer activities. The following sections detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Chemical Formula : C₆H₈O₄S
  • CAS Number : 69496-87-3

This compound is categorized under carboxylic acids, known for their diverse applications in organic synthesis and pharmaceuticals. Its unique thiane structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of various derivatives with potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Thioredoxin Reductase Inhibition : This compound has been shown to inhibit thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance. This inhibition may contribute to its anticancer properties by disrupting the redox status of cancer cells.
  • Michael Addition Reactions : The presence of electron-withdrawing groups enhances the electrophilicity of the compound, facilitating Michael addition reactions with nucleophiles. This reactivity is significant in drug design and development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.3

The compound's ability to induce apoptosis in these cell lines highlights its potential as an anticancer agent .

Study on Thioredoxin Reductase Inhibition

A study focused on the inhibitory effects of this compound on thioredoxin reductase revealed that the compound significantly reduced enzyme activity in a dose-dependent manner. The results indicated a potential mechanism through which the compound could exert cytotoxic effects on cancer cells by disrupting their redox environment .

Evaluation of Antimicrobial Properties

In another case study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, researchers found that it effectively inhibited bacterial growth at relatively low concentrations. This study supports the notion that compounds with similar structures could be further explored for their therapeutic potential in treating bacterial infections .

Properties

IUPAC Name

1,1-dioxothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJRJUVGGDVVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215262
Record name Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64096-87-3
Record name Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64096-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1-thiane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a microwave vial is added 1,1-Dioxo-tetrahydro-1λ6-thiopyran-4,4-dicarboxylic acid (112 mg; 0.504 mmol), 2% cross-linked poly-4-vinylpyridine (225 mg) and DMF (2.1 mL). The vial is sealed and placed into microwave oven for 10 minutes at 95° C. After cooling, the mixture is filtered through filter paper and washed the paper with diethyl ether. The filtrate is concentrated in vacuo to afford the title compound.
Name
1,1-Dioxo-tetrahydro-1λ6-thiopyran-4,4-dicarboxylic acid
Quantity
112 mg
Type
reactant
Reaction Step One
[Compound]
Name
poly-4-vinylpyridine
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-dioxothiane-4-carboxylic acid
Reactant of Route 2
1,1-dioxothiane-4-carboxylic acid
Reactant of Route 3
1,1-dioxothiane-4-carboxylic acid
Reactant of Route 4
1,1-dioxothiane-4-carboxylic acid
Reactant of Route 5
1,1-dioxothiane-4-carboxylic acid
Reactant of Route 6
1,1-dioxothiane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.